molecular formula C27H22ClNO6 B11161061 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11161061
M. Wt: 491.9 g/mol
InChI Key: FSINVGVIFURYLX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that features a chromenone core structure

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core through a condensation reaction between a suitable phenol and an appropriate diketone. Subsequent steps involve the introduction of the 4-chlorophenyl and 2-methyl groups through Friedel-Crafts acylation or alkylation reactions. The final step includes the esterification of the chromenone derivative with N-[(benzyloxy)carbonyl]-beta-alanine under acidic or basic conditions to yield the target compound.

Chemical Reactions Analysis

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or dihydro derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate, leading to the formation of methoxy or thiol derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The 4-chlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, while the N-[(benzyloxy)carbonyl]-beta-alanine moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate include:

    3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate: This compound lacks the N-[(benzyloxy)carbonyl]-beta-alanine moiety, making it less versatile in biological applications.

    3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-methyl-beta-alaninate: This compound has a methyl group instead of the benzyloxy group, which can affect its binding affinity and specificity.

    3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-glycinate: This compound has a glycine moiety instead of beta-alanine, which can influence its biological activity and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C27H22ClNO6

Molecular Weight

491.9 g/mol

IUPAC Name

[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C27H22ClNO6/c1-17-25(19-7-9-20(28)10-8-19)26(31)22-12-11-21(15-23(22)34-17)35-24(30)13-14-29-27(32)33-16-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,29,32)

InChI Key

FSINVGVIFURYLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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